2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine
Description
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-phenylethan-1-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two methyl groups at positions 4 and 5. Attached to the triazole’s 3-position is a 2-phenylethan-1-amine moiety, comprising a branched ethanamine chain with a phenyl group and the triazole substituent on the same carbon. While detailed pharmacological data for this specific compound are absent in the provided evidence, its structural analogs highlight trends in substituent-driven properties .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-9-14-15-12(16(9)2)11(8-13)10-6-4-3-5-7-10/h3-7,11H,8,13H2,1-2H3 |
InChI Key |
IOTSJOIKGDYWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C(CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Phenylethanamine Moiety: The final step involves the coupling of the triazole ring with a phenylethanamine derivative, which can be accomplished through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The triazole ring and phenylethanamine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring or phenylethanamine moiety.
Scientific Research Applications
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenylethanamine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related triazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features | Source |
|---|---|---|---|---|---|
| Target : 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-phenylethan-1-amine | C₁₃H₁₇N₅ | 243.31 (hypothetical) | 4,5-dimethyl triazole, phenylethanamine | High lipophilicity; potential CNS activity | N/A |
| (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylamine | C₆H₁₁N₅ | 153.19 (calculated) | 4,5-dimethyl triazole, methyl, methylamine | Compact structure; lower steric hindrance | |
| 4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine | C₈H₁₂N₆ | 192.22 | 4,5-dimethyl triazole, methyl pyrazole | Dual heterocyclic system; enhanced polarity | |
| 5-(2,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine | C₁₀H₁₂N₄O₂ | 220.23 (calculated) | 2,4-dimethoxyphenyl, triazolamine | Electron-rich aryl group; improved solubility |
Key Comparative Insights:
The dimethoxyphenyl derivative (C₁₀H₁₂N₄O₂) balances lipophilicity with solubility due to its methoxy groups, which donate electrons and improve aqueous compatibility .
Steric and Electronic Profiles :
- The methylamine substituent in (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methylamine reduces steric bulk, favoring interactions with compact enzymatic pockets .
- The phenyl group in the target compound may engage in π-π stacking with aromatic residues in proteins, a feature absent in smaller analogs.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, studies on analogous triazoles suggest:
- Biological Activity : Triazole derivatives often exhibit antimicrobial, antiviral, or CNS-modulating properties. The phenylethanamine moiety in the target compound may align with structures targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Synthetic Accessibility : Compounds like those in and are synthesized via nucleophilic substitution or cyclization reactions, implying feasible routes for the target compound’s production .
- Stability : Methyl and aryl substituents generally enhance thermal stability, as seen in related triazoles .
Biological Activity
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-phenylethan-1-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-phenylethan-1-amine is with a molecular weight of 224.29 g/mol. The compound features a triazole ring which contributes to its biological activity.
Triazole compounds typically exert their biological effects through various mechanisms:
- Inhibition of Enzymes : Triazoles can inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates in pathogens.
- Disruption of Cell Membranes : Some derivatives can disrupt the integrity of microbial cell membranes.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole moiety showed activity against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values for several derivatives were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-phenylethan-1-amine | E. coli | 32 |
| 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-phenylethan-1-amine | S. aureus | 16 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A specific investigation into the cytotoxic effects on cancer cell lines revealed that derivatives exhibited varying degrees of activity:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-phenylethan-1-amines | MCF7 (breast cancer) | 12.5 |
| 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-y)-2-phenyethanamine | HCT116 (colon cancer) | 15.0 |
These results indicate promising anticancer properties that warrant further investigation into the mechanisms involved .
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various triazole derivatives against resistant bacterial strains, 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-y)-2-phenyethanamine demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 16 µg/mL. This suggests its potential utility in treating infections caused by resistant strains.
Case Study 2: Anticancer Efficacy
Another research project focused on the evaluation of several triazole derivatives against human cancer cell lines. The compound showed remarkable cytotoxicity against MCF7 and HCT116 cells with IC50 values indicating effective growth inhibition. The study concluded that further structural optimization could enhance its potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
